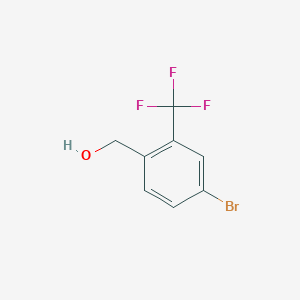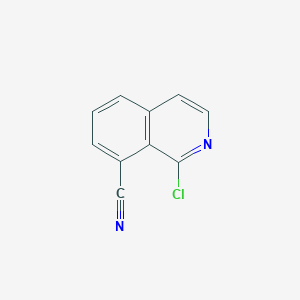
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
概要
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, redox potential, and reactivity with other compounds .科学的研究の応用
Synthesis of Polyfunctional Fused Heterocyclic Compounds
Researchers have developed methods to synthesize polyfunctional fused heterocyclic compounds using 2-dimethylaminomethylene and 2-ethoxymethylene-1,3-indendione derivatives, reacting with heterocyclic amines in boiling conditions to afford substitution products which cyclize to form new heterocyclic compounds. This demonstrates the compound's utility in creating structurally diverse heterocycles with potential chemical and biological applications (Hassaneen et al., 2003).
Development of GnRH Receptor Antagonists
In the realm of medicinal chemistry, derivatives of thieno[2,3-d]pyrimidine-2,4-diones, incorporating 2-(2-pyridyl)ethyl groups on their 5-aminomethyl functionality, have been identified as potent human GnRH receptor antagonists, suggesting their potential use in treating reproductive diseases. This highlights the therapeutic potential of derivatives in receptor-binding activity leading to new treatments (Guo et al., 2003).
Antibacterial and Antimicrobial Applications
Novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones synthesized using a wide range of heterocyclic models derived from drug-like molecules have shown significant antibacterial activity, with compounds bearing pyridine or piperazine moieties displaying good to excellent antibacterial activity. This underlines the compound's utility in developing new antibacterial agents with diverse biological activities (Mohanty et al., 2015).
Synthesis of Metal Complexes
The synthesis and characterization of metal complexes with cobalt(II) and nickel(II) ions using a Mannich base derived from 2-(dimethylaminomethyl)isoindoline-1,3-dione have been reported. These complexes possess significant antimicrobial activity, comparable to standard drugs, showcasing the role of such compounds in developing metal-based antimicrobial agents (Sabastiyan & Suvaikin, 2012).
作用機序
Target of Action
It is suggested that cationic polymers, which may include this compound, target bacterial membranes . These polymers are considered the last frontier in antibacterial development due to their low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
It is suggested that cationic polymers interact with bacterial membranes, promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular targets more effectively .
Biochemical Pathways
It is known that cationic polymers can affect the integrity of bacterial membranes . This disruption can lead to downstream effects such as increased permeability and eventual bacterial cell death .
Result of Action
It is suggested that cationic polymers, which may include this compound, can disrupt bacterial membranes, leading to increased permeability and eventual bacterial cell death .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The interactions between this compound and these enzymes can lead to the modulation of enzyme activity, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, this compound can interact with DNA and RNA, resulting in changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and redox reactions. This compound interacts with enzymes such as aminotransferases and dehydrogenases, which play key roles in these pathways . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is facilitated by targeting signals and post-translational modifications, which direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
特性
IUPAC Name |
(1,1-dioxothian-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-5-6-3-1-2-4-10(6,8)9;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBCYHLKKWKUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-48-1 | |
| Record name | 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)

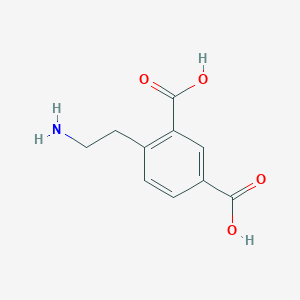

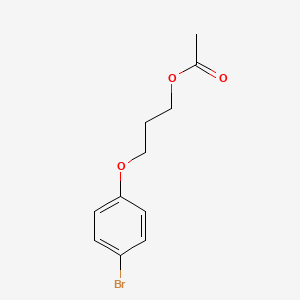
![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)
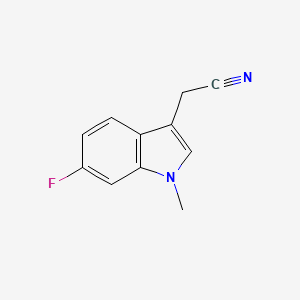

![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)

